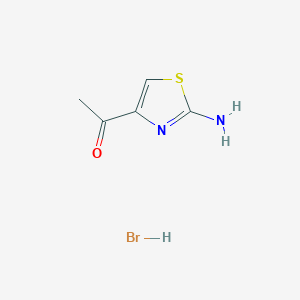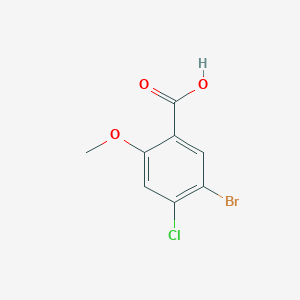
5-Bromo-2,4-dichlorotoluene
Overview
Description
5-Bromo-2,4-dichlorotoluene is a chemical compound with the molecular formula C7H5BrCl2 . It is primarily used as a pesticide and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 5-Bromo-2,4-dichlorotoluene involves two stages . In the first stage, 2-bromo-5-chloro-4-methylaniline reacts with boron trifluoride diethyl etherate and tetraethylammonium chloride in acetonitrile at 0°C for about 10 minutes. In the second stage, tert-butyl nitrite is added and the reaction is carried out at 0 - 20°C for 1 hour .Molecular Structure Analysis
The 5-Bromo-2,4-dichlorotoluene molecule contains a total of 15 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The structural and spectroscopic data of the molecule in the ground state have been calculated using Hartree Fock (HF) and Density Functional Theory (DFT)/B3LYP with the standard 6-31++G(d,p) basis set .Physical And Chemical Properties Analysis
5-Bromo-2,4-dichlorotoluene has a molecular weight of 239.92 g/mol . It has a XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 237.89517 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 10 . It has a complexity of 118 .Scientific Research Applications
Isomerization of 2,5-Dichlorotoluene to 2,4-Dichlorotoluene
5-Bromo-2,4-dichlorotoluene can be used in the isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT). This process involves the use of a catalyst HZSM-5. Hydrothermal treatment leads to a decrease in total acidity and Brønsted/Lewis ratio of HZSM-5 while generating new secondary pores .
Catalyst Performance Study
The performance of the catalyst HZSM-5 in the isomerization process can be studied using 5-Bromo-2,4-dichlorotoluene. For instance, under atmospheric pressure at 350 °C, unmodified HZSM-5 achieves a selectivity of 66.4% for producing 2,4-DCT. However, after hydrothermal modification, the selectivity increases to 78.7% .
Mechanism Study of Isomerization
5-Bromo-2,4-dichlorotoluene can be used to study the mechanism of isomerization. The kinetic perspective investigates the mechanism involving proton attack on the methyl group of 2,5-DCT followed by rearrangement leading to the formation of 2,4-DCT during isomerization .
Thermodynamic Aspects of Adsorption
Density Functional Theory (DFT) calculations can be performed to explore the thermodynamic aspects of adsorption between the HZSM-5 surface and 2,4-DCT .
Anaerobic Catalytic Oxidation of Secondary Alcohols
5-Bromo-2,4-dichlorotoluene can be used as an oxidant and a solvent during anaerobic catalytic oxidation of secondary alcohols by using an in situ (N -heterocyclic carbene)-Ni (0) system .
Growth Supplement in Culture Media
5-Bromo-2,4-dichlorotoluene can be used as a growth supplement in the culture media of Ralstonia sp. strain PS12 .
Safety and Hazards
properties
IUPAC Name |
1-bromo-2,4-dichloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNSANITIQULLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607495 | |
| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85072-41-9 | |
| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














